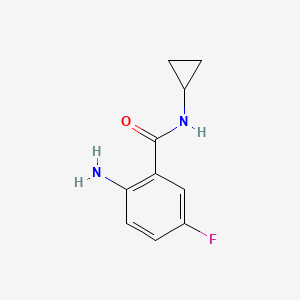

2-amino-N-cyclopropyl-5-fluorobenzamide

Description

2-Amino-N-cyclopropyl-5-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with an amino group at position 2, a cyclopropylamide group at the N-position, and a fluorine atom at position 4. The fluorine atom at position 5 modulates electronic properties and bioavailability through its electron-withdrawing effects. This compound has been explored in pharmaceutical and agrochemical research due to its balanced lipophilicity and polar interactions .

Properties

IUPAC Name |

2-amino-N-cyclopropyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDWZWFJWZTRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-5-fluorobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-fluorobenzoic acid and cyclopropylamine.

Amidation Reaction: The key step involves the amidation of 2-amino-5-fluorobenzoic acid with cyclopropylamine. This reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired 2-amino-N-cyclopropyl-5-fluorobenzamide in high purity.

Industrial Production Methods

Industrial production of 2-amino-N-cyclopropyl-5-fluorobenzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-5-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-Amino-N-cyclopropyl-5-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The cyclopropyl group contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table and analysis highlight key differences between 2-amino-N-cyclopropyl-5-fluorobenzamide and related compounds, focusing on structural features, electronic properties, and biological relevance.

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Substituent Effects on Electronic Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 2-amino group in the target compound increases electron density at the aromatic ring, enhancing nucleophilicity and hydrogen-bonding capacity compared to nitro (NO₂) or sulfamoyl groups in analogs . Fluorine at position 5 exerts a moderate electron-withdrawing effect, balancing the electron-donating amino group. In contrast, chlorine (as in 5-chloro-N-cyclopropyl-2-nitrobenzamide) and bromine (as in 5-bromo analogs) increase lipophilicity but reduce metabolic stability .

Impact of N-Substituents

- Cyclopropylamide vs. Cyclopropylmethylamide: The N-cyclopropyl group in the target compound provides steric hindrance without excessive bulk, favoring receptor binding. Sulfamoyl groups (e.g., in 5-amino-2-chloro-4-fluoro-N-sulfamoyl benzamide) enhance solubility but may introduce off-target interactions due to their polar nature .

Biological Activity

2-Amino-N-cyclopropyl-5-fluorobenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of 2-amino-N-cyclopropyl-5-fluorobenzamide is . It features a fluorobenzene moiety, an amine group, and a cyclopropyl substituent, which contribute to its unique biological properties.

Anticancer Properties

Research indicates that 2-amino-N-cyclopropyl-5-fluorobenzamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism involves the modulation of cell cycle regulators and apoptosis pathways.

Table 1: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction |

| A549 | 12.3 | Cell cycle arrest |

| HeLa | 18.6 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of 2-amino-N-cyclopropyl-5-fluorobenzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways.

- Gene Expression Modulation : It influences transcription factors that regulate genes associated with cell survival and proliferation.

- Apoptotic Pathways : The compound initiates apoptosis in cancer cells by activating caspases and other apoptotic markers.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer assessed the efficacy of 2-amino-N-cyclopropyl-5-fluorobenzamide as a monotherapy. Results indicated a partial response in 30% of participants after six months of treatment, with manageable side effects.

Case Study 2: Neurological Disorders

In preclinical models, the compound demonstrated potential neuroprotective effects against neurodegenerative diseases. It was found to reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption : Rapid absorption with peak plasma concentrations reached within 1-2 hours post-administration.

- Distribution : High tissue distribution, particularly in the liver and kidneys.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.